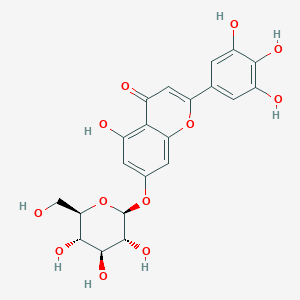
PSMA targeting peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostate-specific membrane antigen (PSMA) targeting peptides are specialized compounds designed to bind specifically to PSMA, a type II transmembrane glycoprotein predominantly expressed in prostate cancer cellsThese peptides are utilized in both diagnostic imaging and therapeutic applications for prostate cancer due to their high specificity and affinity for PSMA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: PSMA targeting peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of PSMA targeting peptides involves large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, often involving additional purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: PSMA targeting peptides can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the PSMA targeting peptide and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
PSMA targeting peptides have a wide range of scientific research applications, including:
Chemistry: Used as molecular probes to study the binding interactions with PSMA and other related targets.
Biology: Employed in cell-based assays to investigate the expression and function of PSMA in prostate cancer cells.
Medicine: Utilized in diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to detect prostate cancer lesions. .
Wirkmechanismus
The mechanism of action of PSMA targeting peptides involves their high affinity binding to the extracellular domain of PSMA. Upon binding, the peptide-PSMA complex undergoes endocytosis, allowing the internalization of the peptide into the cancer cell. This process facilitates the delivery of diagnostic or therapeutic agents directly to the target cells. The binding of PSMA targeting peptides to PSMA also activates downstream signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which plays a role in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Folate Hydrolase Inhibitors: Compounds that inhibit the enzymatic activity of PSMA, similar to PSMA targeting peptides.
Glutamate Carboxypeptidase II Inhibitors: Another class of inhibitors targeting the same enzyme as PSMA targeting peptides.
Radiolabeled PSMA Ligands: Used in diagnostic imaging and radiotherapy, similar to PSMA targeting peptides.
Uniqueness: PSMA targeting peptides are unique due to their high specificity and affinity for PSMA, which allows for precise targeting of prostate cancer cells. Unlike other inhibitors or ligands, these peptides can be easily modified to enhance their binding properties and reduce off-target effects. Additionally, their small size and ease of synthesis make them highly versatile for various applications in research and clinical settings .
Eigenschaften
Molekularformel |
C70H122N24O19 |
|---|---|
Molekulargewicht |
1603.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C70H122N24O19/c1-11-38(8)54(66(111)91-49(34-95)67(112)113)93-59(104)44(22-17-25-80-70(76)77)86-60(105)45(26-35(2)3)88-61(106)46(27-36(4)5)87-58(103)43(21-16-24-79-69(74)75)85-52(100)33-83-64(109)55(39(9)96)92-53(101)32-81-51(99)31-82-65(110)56(40(10)97)94-63(108)47(28-37(6)7)89-62(107)48(29-41-18-13-12-14-19-41)90-57(102)42(84-50(98)30-71)20-15-23-78-68(72)73/h12-14,18-19,35-40,42-49,54-56,95-97H,11,15-17,20-34,71H2,1-10H3,(H,81,99)(H,82,110)(H,83,109)(H,84,98)(H,85,100)(H,86,105)(H,87,103)(H,88,106)(H,89,107)(H,90,102)(H,91,111)(H,92,101)(H,93,104)(H,94,108)(H,112,113)(H4,72,73,78)(H4,74,75,79)(H4,76,77,80)/t38-,39+,40+,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-/m0/s1 |
InChI-Schlüssel |
AECUZSSDIDVFNL-GJZOFASJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


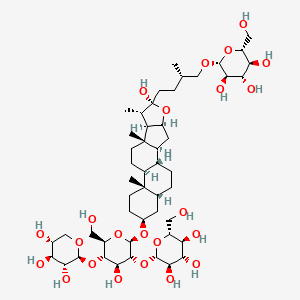

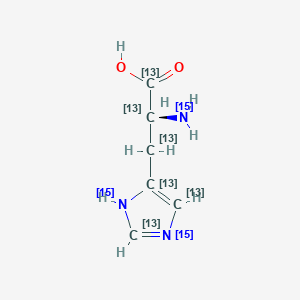
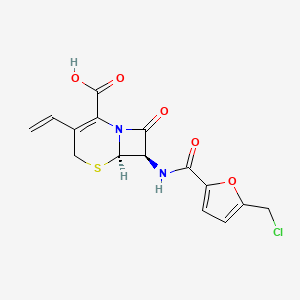

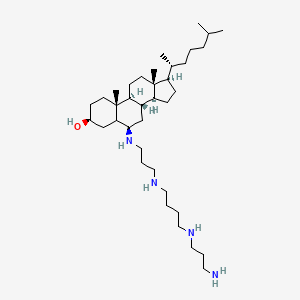
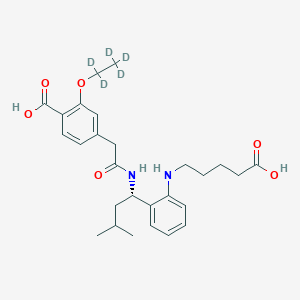
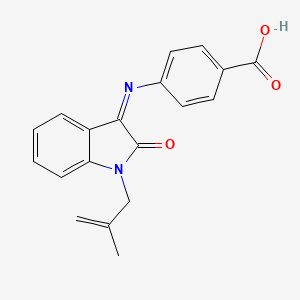

![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
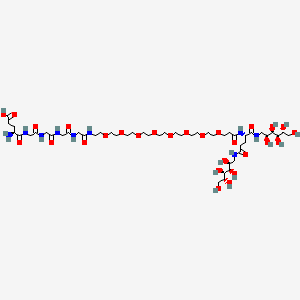

![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
